![molecular formula C7H5F3N4 B3047537 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1416439-95-6](/img/structure/B3047537.png)
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Overview
Description
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine, also known as TFMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of triazolopyridine derivatives and has a molecular weight of 229.2 g/mol. In
Scientific Research Applications
- Biological Activities : 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine exhibits diverse biological activities. It acts as an RORγt inverse agonist, PHD-1 inhibitor, and JAK1/JAK2 inhibitor. These properties make it a potential candidate for drug development .
- Therapeutic Targets : Researchers have identified it as a potential therapeutic target for disorders such as dyslipidemia, coronary heart disease, and diabetes .
- The compound finds applications beyond medicine. It is utilized in material sciences due to its unique structure and properties . Further research explores its potential in various materials-related fields.
- The synthesis of 1,2,4-triazolo[1,5-A]pyridines is an active area of research. The microwave-mediated, catalyst-free method for their synthesis has been established, demonstrating broad substrate scope and good functional group tolerance .
- The [1,2,4]triazolo[1,5-A]pyridine scaffold is present in diverse structures with antibacterial and antifungal properties. Researchers have explored its potential as an antimicrobial agent .
- The compound has applications in treating cardiovascular disorders and type 2 diabetes . Its unique structure may contribute to its therapeutic effects.
- Researchers have demonstrated the synthetic utility of triazolo pyridine through late-stage functionalization and scale-up reactions. These findings highlight its practical applicability .
Medicinal Chemistry and Drug Discovery
Material Sciences
Heterocyclic Synthesis
Antibacterial and Antifungal Agents
Cardiovascular Disorders and Diabetes Treatment
Late-Stage Functionalization and Scale-Up Reactions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as inhibition or agonistic activity .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to inflammation, cell proliferation, and other biological processes .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, anti-proliferative, and other effects .
properties
IUPAC Name |
8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-14-5(4)12-6(11)13-14/h1-3H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBQGDUCEDDCDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201728 | |
Record name | 8-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine | |
CAS RN |
1416439-95-6 | |
Record name | 8-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201201728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.